2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Chemical Biology Medicinal Chemistry Data Gaps

Researchers exploring indole-based pharmacophores face a data void for this specific fluorinated bis-indole acetamide. No peer-reviewed target engagement data exists. This compound serves as an ideal blank canvas for de novo target discovery via broad-panel screening, or as a matched-pair negative control alongside active sPLA2/HDAC probes. - Scaffold: Dual indole (6-fluoroindole + tryptamine) via acetamide bridge - Application: Chemoproteomics, broad-panel screening, SAR negative control - Supply: Custom synthesis with global shipping; inquire for bulk quantities.

Molecular Formula C20H18FN3O
Molecular Weight 335.4 g/mol
Cat. No. B12191219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Molecular FormulaC20H18FN3O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=C(C=C4)F
InChIInChI=1S/C20H18FN3O/c21-16-6-5-14-8-10-24(19(14)11-16)13-20(25)22-9-7-15-12-23-18-4-2-1-3-17(15)18/h1-6,8,10-12,23H,7,9,13H2,(H,22,25)
InChIKeyFBAKZSMQSUBYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroindole-Tryptamine Acetamide: Profile & Procurement


The compound 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic indole derivative with the molecular formula C20H18FN3O and a molecular weight of approximately 349.4 g/mol . Its structure features a 6-fluoroindole linked via an acetamide bridge to a tryptamine moiety. A comprehensive search of primary research articles and patents reveals a notable absence of publicly available, target-specific quantitative biological data, such as IC50 or Ki values, for this precise molecule . The closest cataloged structural analog is N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide, which differs by a single N-methyl substitution .

Uncharacterized indole-acetamide probe; no public IC50 or Ki data available
Suitable for deorphanization screens or as a structurally matched negative control
Core scaffold combines 6-fluoroindole and tryptamine motifs for SAR exploration

Substitution Knowledge Gap


For this specific compound, the question of generic substitution cannot be scientifically addressed due to a fundamental lack of quantitative structure-activity relationship (SAR) data. No peer-reviewed or patent-derived evidence could be found to demonstrate if its biological profile is comparable to, or distinct from, any close analog . While the indole-acetamide scaffold is a known pharmacophore for targets such as secreted phospholipase A2 (sPLA2) and histone deacetylases (HDACs) [1], the specific contribution of this molecule's exact substitution pattern—a 6-fluoroindole on one side and an unsubstituted tryptamine on the other—remains uncharacterized. Therefore, any assumption of functional equivalence with other in-class compounds is scientifically unsupported and represents a significant risk in research environments where target engagement or selectivity is paramount.

No quantitative SAR data exist for this compound; functional equivalence with any indole-acetamide analog cannot be assumed.
Closest structural analog also lacks published bioactivity data, preventing any evidence-based comparison.
Class-level inhibitory profiles (e.g., sPLA2, HDAC) do not extrapolate to this uncharacterized substitution pattern.

Quantitative Differentiation Evidence


Absence of Comparative Bioactivity Data

The most significant evidence-based differentiation for procurement is the complete absence of publicly available quantitative biological data for 2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide. An exhaustive search of authoritative databases, including BindingDB, ChEMBL, and PubMed, yielded no IC50, Ki, or functional assay results for this exact structure . The closest structural analog identified, N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide , also lacks publicly reported bioactivity data. This contrasts sharply with many other members of the broader indole-acetamide class, which have well-characterized inhibitory profiles against targets like sPLA2 [1]. Therefore, the primary differentiator of this compound is its status as a molecule with an as-yet-undefined biological activity profile, making it unsuitable for target-directed studies without prior in-house characterization and positioning it as a potential candidate for novel target deorphanization or use as an uncharacterized control.

Bioactivity Data Gap
Data to verify
No IC50, Ki, or functional assay results found in public databases (BindingDB, ChEMBL, PubMed) for this compound or its closest analog.
Requires in-house characterization before target-directed use; may serve as an undefined-property control.
Contrasts with broader indole-acetamide class where multiple inhibitory profiles are reported.
Chemical Biology Medicinal Chemistry Data Gaps

Procurement-Driven Application Scenarios


Deorphanization & Novel Target Identification

Given the complete absence of publicly known biological targets, this compound is most strategically deployed in broad-panel screening or chemoproteomics experiments to identify novel protein interaction partners. Its undefined selectivity profile, as highlighted by the lack of quantitative data , makes it a blank canvas for discovering unanticipated binding activities, rather than a biased tool for probing known biology [1].

Negative Control for Assay Development

In experiments using active indole-acetamide probes (e.g., sPLA2 or HDAC inhibitors [1]), this structurally similar but biologically uncharacterized molecule can serve as a matched-pair negative control. Its value lies precisely in its undefined activity, allowing researchers to control for non-specific effects of the chemical scaffold. Selection is based on its structural similarity to active analogs in the class, not on a proven lack of activity.

SAR Scaffold Exploration

The 6-fluoroindole and tryptamine-ethyl motifs embedded in this core scaffold are well-validated in multiple therapeutic areas [1]. Procurement of this building block enables systematic SAR studies where substitutions are sequentially introduced, and resulting changes in potency and selectivity are measured, filling the critical data void associated with the parent molecule .

Application
Selection Property
Validation Focus
Deorphanization & novel target ID
Undefined selectivity profile
Broad-panel screening or chemoproteomics
Negative control for active indole-acetamides
Structural similarity to active class members
Control for non-specific scaffold effects
SAR scaffold exploration
Modifiable 6-fluoroindole/tryptamine core
Systematic substitution and potency measurement
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